1-(m-Tolyloxy)propan-2-amine oxalate

Beschreibung

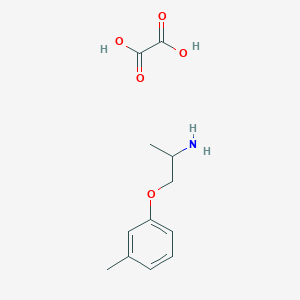

1-(m-Tolyloxy)propan-2-amine oxalate is a secondary amine compound featuring a meta-methylphenoxy (m-tolyloxy) group attached to a propan-2-amine backbone, with an oxalate counterion. The m-tolyloxy substitution distinguishes it from para- or ortho-substituted isomers, which often exhibit divergent biological activities. The oxalate salt form enhances solubility and stability, a common strategy in pharmaceutical formulations to improve bioavailability .

Eigenschaften

IUPAC Name |

1-(3-methylphenoxy)propan-2-amine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.C2H2O4/c1-8-4-3-5-10(6-8)12-7-9(2)11;3-1(4)2(5)6/h3-6,9H,7,11H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRXKUDCKGUTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(C)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Tolyloxy)propan-2-amine oxalate typically involves the reaction of m-cresol with 3-chloropropan-2-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of m-cresol attacks the carbon atom of the chloropropane, resulting in the formation of the m-tolyloxy group. The product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(m-Tolyloxy)propan-2-amine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amine group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Wissenschaftliche Forschungsanwendungen

1-(m-Tolyloxy)propan-2-amine oxalate has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(m-Tolyloxy)propan-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Meta vs. Para/Ortho Substitution

The position of substituents on the aromatic ring significantly influences pharmacological activity and toxicity. For example:

- 3-Fluoroamphetamine (3-FA): A meta-substituted amphetamine derivative (1-(3-fluorophenyl)propan-2-amine) shows distinct mass spectrometry fragmentation patterns compared to its para- and ortho-isomers.

- 4-MMA-NBOMe : A para-substituted compound (N-[(2-methoxyphenyl)methyl]-N-methyl-1-(p-tolyl)propan-2-amine) demonstrates higher serotonin receptor (5-HT2A) affinity compared to meta-analogs, highlighting the importance of substitution patterns in receptor interaction .

Table 1: Comparison of Substitution Effects

Selenium-Containing Analogs

β-Selenoamines and diselenides, such as 1-phenyl-3-(p-tolylselanyl)propan-2-amine (C1) and 1,2-bis(2-methoxyphenyl)diselenide (C3), exhibit antioxidant properties in C. elegans models. These compounds differ from 1-(m-tolyloxy)propan-2-amine by replacing oxygen with selenium, which increases molecular weight and redox activity. Notably, selenium analogs show lower acute toxicity (LC₅₀ > 500 µM) compared to classical diselenides like diphenyl diselenide (DPDS) .

Table 2: Selenium vs. Oxygen Analogs

Benzofuran Derivatives

Compounds like 5-APB (1-(benzofuran-5-yl)propan-2-amine) and 6-APDB (1-(2,3-dihydrobenzofuran-6-yl)propan-2-amine) share the propan-2-amine backbone but incorporate benzofuran rings. These derivatives exhibit serotonin-releasing activity similar to MDMA but with reduced potency due to ring saturation (e.g., 6-APDB vs. 6-APB) . The m-tolyloxy group in 1-(m-Tolyloxy)propan-2-amine lacks the fused heterocyclic structure, likely diminishing entactogenic effects.

Table 3: Ring Structure Impact

| Compound | Ring System | Pharmacological Profile |

|---|---|---|

| 1-(m-Tolyloxy)propan-2-amine | Phenyl (meta-methyl) | Unknown |

| 5-APB | Benzofuran | Serotonin release |

| 6-APDB | Dihydrobenzofuran | Reduced potency vs. 6-APB |

Amphetamine-Based Psychoactive Substances

The compound 3-methoxyamphetamine (1-(3-methoxyphenyl)propan-2-amine) shares the meta-substitution pattern of 1-(m-Tolyloxy)propan-2-amine but replaces the methylphenoxy group with methoxy. This structural variation impacts metabolism and detection; for instance, methoxy-substituted amphetamines produce distinct diagnostic ions in mass spectrometry (e.g., 109 m/z for 3-FA) .

Biologische Aktivität

1-(m-Tolyloxy)propan-2-amine oxalate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an amine derivative characterized by the presence of a tolyloxy group. The oxalate salt form enhances its solubility and bioavailability. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been studied for its affinity for various receptors, including:

- Histamine H3 Receptor : Compounds similar to this compound have shown varying affinities for the H3 receptor, which is implicated in regulating neurotransmitter release and has potential applications in treating neurological disorders .

- Monoamine Oxidase B (MAO-B) : In vitro studies indicate that related compounds exhibit significant inhibitory activity against MAO-B, suggesting potential use in treating conditions like Parkinson's disease by increasing dopamine levels in the brain .

Table 1: Biological Activity of this compound

| Target | Affinity (Ki or IC50) | Effect | Reference |

|---|---|---|---|

| Histamine H3 Receptor | >500 nM | Poor affinity | |

| MAO-B | <50 nM | Strong inhibition | |

| Dopamine Release | Increased | Potential therapeutic effect |

Pharmacological Effects

The pharmacological profile of this compound suggests several effects:

- Neurotransmitter Modulation : By inhibiting MAO-B, the compound potentially increases levels of dopamine, which may alleviate symptoms associated with neurodegenerative diseases.

- Cognitive Enhancement : Due to its action on the H3 receptor, it may improve cognitive functions by enhancing neurotransmitter release.

Case Studies

Several studies have explored the effects of compounds related to this compound:

- Parkinson's Disease Model : In rodent models, compounds with similar structures demonstrated significant increases in dopamine levels following MAO-B inhibition. This suggests a potential role for this compound in managing Parkinson's disease symptoms .

- Cognitive Function Assessment : A study assessing cognition in aged rats treated with related compounds indicated improvements in memory tasks, correlating with increased dopamine availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.